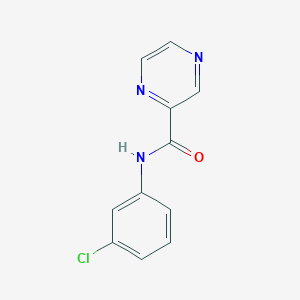

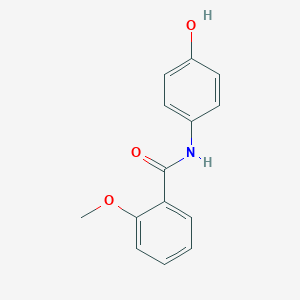

N-(4-hydroxyphenyl)-2-methoxybenzamide

カタログ番号 B186154

CAS番号:

54090-25-4

分子量: 243.26 g/mol

InChIキー: LXNXWBLKTWRVII-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-hydroxyphenyl)-2-methoxybenzamide” is a chemical compound. It is listed in the Sigma-Aldrich catalog with a linear formula of C14H13NO3 and a molecular weight of 243.265 .

Molecular Structure Analysis

The molecular structure of “N-(4-hydroxyphenyl)-2-methoxybenzamide” can be represented by the linear formula C14H13NO3 . More detailed structural information might be available in specialized chemical databases or scientific literature.科学的研究の応用

1. Antiviral Activity Against Dengue Virus

- Application Summary: 4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses, including Dengue Virus (DENV). The study evaluated the in vivo exposure profile of a 4-HPR dosage regime previously shown to be effective in a mouse model of severe DENV infection .

- Methods of Application: Pharmacokinetic (PK) analysis comprising single-dose oral and IV plasma concentration-time profiles was performed in mice. Self-emulsifying lipid-based formulations of 4-HPR were developed to enhance 4-HPR in vivo exposure .

- Results: PK analysis suggested that effective plasma concentrations could be achieved with the clinical formulation, while novel lipid-based formulations achieved > 3-fold improvement. 4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism .

2. Inhibition of SARS-CoV-2 Entry

- Application Summary: 4-HPR suppresses the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion through a decrease in membrane fluidity in a DEGS1-independent manner .

- Methods of Application: The role of reactive oxygen species (ROS) in the inhibition of membrane fusion by 4-HPR was examined because 4-HPR is a well-known ROS-inducing agent. Intracellular ROS generation was found to be increased in the target cells in a cell–cell fusion assay after 4-HPR treatment .

- Results: The decrease in SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity by 4-HPR was due to ROS generation. These results demonstrate that ROS production is associated with the 4-HPR inhibitory effect on SARS-CoV-2 entry .

特性

IUPAC Name |

N-(4-hydroxyphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNXWBLKTWRVII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361081 |

Source

|

| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-2-methoxybenzamide | |

CAS RN |

54090-25-4 |

Source

|

| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

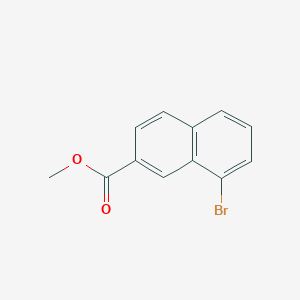

Butyl 4-hydroxy-3-iodobenzoate

15126-09-7

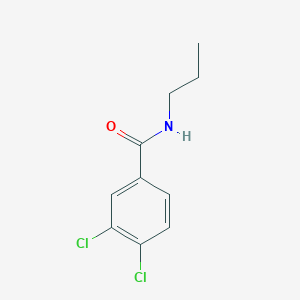

3,4-dichloro-N-propylbenzamide

16505-79-6

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)

![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)